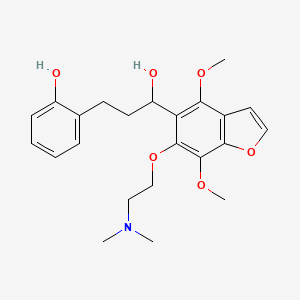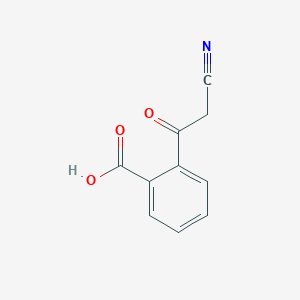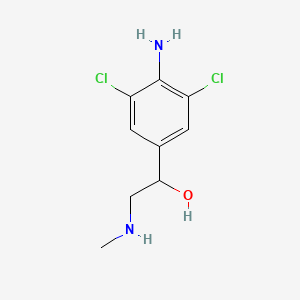
1-(4-Amino-3,5-dichlorophenyl)-2-(methylamino)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Amino-3,5-dichlorophenyl)-2-(methylamino)ethanol is a chemical compound with the molecular formula C12H18Cl2N2O. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of amino, dichlorophenyl, and methylamino groups, which contribute to its unique chemical properties.
Méthodes De Préparation
The synthesis of 1-(4-Amino-3,5-dichlorophenyl)-2-(methylamino)ethanol involves several steps. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as 4-Amino-3,5-dichlorobenzaldehyde.
Reduction: The aldehyde group is reduced to an alcohol using a reducing agent like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Amination: The resulting alcohol is then subjected to amination with methylamine under appropriate conditions to yield the final product.
Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
1-(4-Amino-3,5-dichlorophenyl)-2-(methylamino)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can further modify the functional groups, such as reducing nitro groups to amino groups using hydrogen gas (H2) and a catalyst like palladium on carbon (Pd/C).
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-).
Applications De Recherche Scientifique
1-(4-Amino-3,5-dichlorophenyl)-2-(methylamino)ethanol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and interactions with biomolecules.
Medicine: Research is conducted to explore its potential therapeutic applications, such as its role in drug development and its effects on specific biological targets.
Industry: The compound is used in the production of various industrial products, including pharmaceuticals, agrochemicals, and specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-(4-Amino-3,5-dichlorophenyl)-2-(methylamino)ethanol involves its interaction with specific molecular targets and pathways. The amino and dichlorophenyl groups play a crucial role in binding to target proteins or enzymes, modulating their activity. The methylamino group may enhance the compound’s solubility and bioavailability, facilitating its effects on biological systems.
Comparaison Avec Des Composés Similaires
1-(4-Amino-3,5-dichlorophenyl)-2-(methylamino)ethanol can be compared with other similar compounds, such as:
1-(4-Amino-3,5-dichlorophenyl)-2-(ethylamino)ethanol: This compound has an ethylamino group instead of a methylamino group, which may affect its chemical properties and biological activities.
1-(4-Amino-3,5-dichlorophenyl)-2-(dimethylamino)ethanol: The presence of a dimethylamino group can influence the compound’s solubility and reactivity.
1-(4-Amino-3,5-dichlorophenyl)-2-(propylamino)ethanol: The propylamino group may alter the compound’s interaction with molecular targets and its overall pharmacokinetic profile.
Propriétés
Numéro CAS |
38339-08-1 |
|---|---|
Formule moléculaire |
C9H12Cl2N2O |
Poids moléculaire |
235.11 g/mol |
Nom IUPAC |
1-(4-amino-3,5-dichlorophenyl)-2-(methylamino)ethanol |
InChI |
InChI=1S/C9H12Cl2N2O/c1-13-4-8(14)5-2-6(10)9(12)7(11)3-5/h2-3,8,13-14H,4,12H2,1H3 |
Clé InChI |
YIRBPIVMKFAGOV-UHFFFAOYSA-N |
SMILES canonique |
CNCC(C1=CC(=C(C(=C1)Cl)N)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


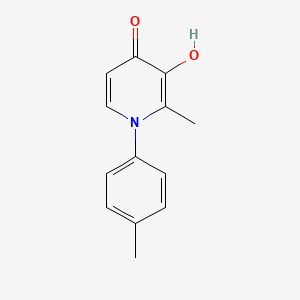
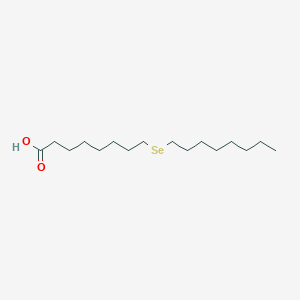
![14-hydroxy-3,4,5-trimethoxy-11,18,20-trioxapentacyclo[13.7.0.02,7.09,13.017,21]docosa-1(22),2,4,6,15,17(21)-hexaen-10-one](/img/structure/B14670995.png)
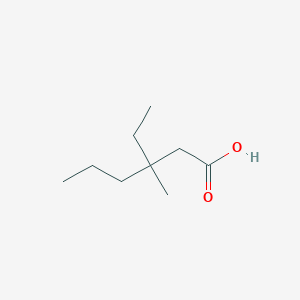

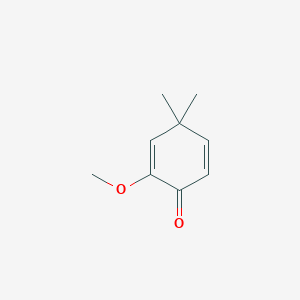

![Phenol, 4-[[4-[(4-nitrophenyl)azo]phenyl]azo]-](/img/structure/B14671029.png)
![4-Oxo-6-[(5-phenoxypentyl)oxy]-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B14671031.png)
![4-Chloro-N-[(2H-pyrrol-2-ylidene)methyl]aniline](/img/structure/B14671036.png)
